Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate
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Overview
Description
. This compound is known for its unique structure, which combines a piperazine ring with a pyrimidine moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-5-(benzylcarbamoyl)pyrimidine with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) in ethanol. The product is then purified to obtain the desired compound .
Chemical Reactions Analysis
Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperazine ring but differs in the pyrimidine moiety.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromophenyl group instead of the benzylcarbamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-21(2,3)30-20(29)27-11-9-26(10-12-27)19-24-14-16(17(22)25-19)18(28)23-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,23,28)(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZBMJIIGXXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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